

proper storage and handling of 18:1 PI(3,4,5)P3

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Compound of Interest

Compound Name: 18:1 PI(3,4,5)P3

Cat. No.: B15547053

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Technical Support Center: 18:1 PI(3,4,5)P3

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of **18:1 PI(3,4,5)P3** (1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate)).

Frequently Asked Questions (FAQs)

Q1: How should I store 18:1 PI(3,4,5)P3 upon arrival?

A: Upon receipt, **18:1** PI(3,4,5)P3, typically supplied as a powder or in an organic solvent, should be stored at -20°C.[1] It is often shipped on dry ice to maintain this temperature.

Q2: What is the long-term stability of **18:1 PI(3,4,5)P3**?

A: When stored properly at -20°C as a dry powder, **18:1 PI(3,4,5)P3** is stable for at least one year.[2] Some suppliers indicate stability for up to five years under these conditions.[1][3] Stability in solution is lower and depends on the solvent and storage conditions.

Q3: How do I reconstitute powdered **18:1 PI(3,4,5)P3**?

A: For reconstitution, use an organic solvent such as chloroform or a chloroform:methanol mixture.[4][5] This ensures the lipid is fully dissolved before being used in experiments, often to create a lipid film for hydration.

Q4: What is the solubility of **18:1** PI(3,4,5)P3 in aqueous solutions?



A: **18:1 PI(3,4,5)P3** has limited solubility in aqueous buffers alone.[6] For use in aqueous systems, it is typically incorporated into liposomes or mixed micelles.[7] The use of a carrier like fatty-acid-free BSA can also improve its dispersion in aqueous media.[6]

Q5: How many times can I freeze and thaw my 18:1 PI(3,4,5)P3 solution?

A: It is recommended to avoid multiple freeze-thaw cycles as this can lead to degradation of the lipid.[8][9] For optimal performance, it is best to aliquot the reconstituted lipid into single-use volumes and store them at -20°C.

Data Presentation

Table 1: Storage and Stability of 18:1 PI(3,4,5)P3

Form	Storage Temperature	Recommended Solvent	Stability
Powder	-20°C	N/A	At least 1 year[2]
In Organic Solvent	-20°C	Chloroform or Chloroform:Methanol	Stable for months; check manufacturer's data
In Aqueous Buffer	4°C (short-term) or -20°C (long-term, aliquoted)	Buffer with carrier (e.g., BSA) or as part of a liposome suspension	Limited stability; best to use fresh[6]

Experimental Protocols

Detailed Methodology: Preparation of Liposomes Containing 18:1 PI(3,4,5)P3

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating **18:1 PI(3,4,5)P3** using the lipid film hydration and extrusion method.

Materials:



- 18:1 PI(3,4,5)P3
- Primary phospholipid (e.g., DOPC)
- Chloroform
- Hydration buffer (e.g., HEPES-buffered saline, pH 7.4)
- · Mini-extruder apparatus
- Polycarbonate membranes (e.g., 100 nm pore size)
- Glass vials
- · Nitrogen gas source
- · Vacuum desiccator
- · Water bath sonicator

Procedure:

- Lipid Mixture Preparation:
 - In a clean glass vial, combine the primary phospholipid (e.g., DOPC) and 18:1 PI(3,4,5)P3
 in chloroform at the desired molar ratio (e.g., 95:5).
 - Ensure the total lipid concentration is between 10-20 mg/mL in the organic solvent.[5]
- Lipid Film Formation:
 - Dry the lipid mixture under a gentle stream of nitrogen gas while rotating the vial to create a thin, even film on the bottom and sides.
 - Place the vial in a vacuum desiccator for at least 2 hours (or overnight) to remove any residual chloroform.[5]
- Hydration:



- Warm the hydration buffer to a temperature above the phase transition temperature of the lipids.
- Add the pre-warmed hydration buffer to the vial containing the dry lipid film to achieve the desired final lipid concentration (e.g., 1-5 mg/mL).
- Vortex the vial vigorously for several minutes to hydrate the lipid film and form multilamellar vesicles (MLVs).
- Freeze-Thaw Cycles (Optional but Recommended):
 - To improve the homogeneity of the liposomes, subject the MLV suspension to 5-10 freezethaw cycles.[10] This is done by alternately placing the vial in liquid nitrogen (or a dry ice/ethanol bath) and a warm water bath.

Extrusion:

- Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[11]
- Heat the extruder to a temperature above the lipid phase transition temperature.
- Draw the MLV suspension into a syringe and pass it through the extruder 11-21 times.[10]
 This will produce a translucent suspension of LUVs.

Storage:

 Store the prepared liposomes at 4°C and use them within a few days for best results. For longer-term storage, the stability would need to be empirically determined, though freezing is generally not recommended for liposome suspensions due to potential disruption of the vesicles.

Troubleshooting Guides

Issue 1: Low or no signal in a PI(3,4,5)P3-dependent assay (e.g., Akt activation).

• Question: I am not observing the expected downstream signaling after treating my cells with a compound expected to generate PI(3,4,5)P3. What could be the problem?



Answer:

- PI(3,4,5)P3 Degradation: Ensure your 18:1 PI(3,4,5)P3 stock has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. Degradation can lead to a loss of activity.
- Incorrect Reconstitution: Verify that the lipid was fully dissolved in an appropriate organic solvent before its use in preparing experimental solutions or liposomes. Incomplete dissolution can lead to inaccurate concentrations.
- Cellular Uptake Issues: If using exogenous PI(3,4,5)P3, its delivery into the cell can be a challenge. Consider using a lipid delivery reagent or incorporating it into liposomes to facilitate membrane fusion.
- Rapid Turnover in Cells: PI(3,4,5)P3 is a transient second messenger with a short half-life in cells, estimated to be less than a minute.[12][13] Ensure your experimental time points are appropriate to capture its effects. The activity of phosphatases like PTEN and SHIP rapidly reduces its levels.[14]

Issue 2: Aggregation or precipitation of **18:1 PI(3,4,5)P3** in aqueous buffer.

 Question: When I add my reconstituted 18:1 PI(3,4,5)P3 to my aqueous assay buffer, I see precipitation. How can I solve this?

Answer:

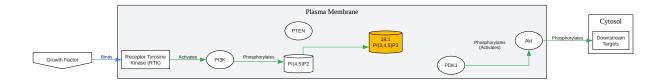
- Poor Solubility: **18:1 PI(3,4,5)P3** is a lipid and has very low solubility in aqueous solutions.
- Use of a Carrier: For direct addition to aqueous solutions, consider complexing it with a carrier protein like fatty-acid-free BSA.[6]
- Incorporate into Micelles or Liposomes: The most common and effective method is to incorporate the lipid into a larger structure like a micelle or a liposome, where the hydrophobic tails are shielded from the aqueous environment.
- Sonication: Brief bath sonication can help to disperse small amounts of the lipid in an aqueous solution, but this may not result in a stable, long-term solution.



Issue 3: Inconsistent results between experiments.

- Question: I am getting variable results in my experiments using 18:1 PI(3,4,5)P3. What are
 the likely sources of this variability?
- Answer:
 - Pipetting Inaccuracy: Due to its viscous nature in organic solvents, ensure accurate and consistent pipetting of the lipid stock solution.
 - Incomplete Solvent Evaporation: When preparing lipid films, residual organic solvent can interfere with hydration and liposome formation. Ensure the film is thoroughly dried under vacuum.[5]
 - Liposome Heterogeneity: Inconsistent extrusion can lead to variability in liposome size and lamellarity. Ensure a consistent number of passes through the extruder.
 - Stock Solution Stability: Avoid using old stock solutions that have been stored for extended periods, especially if they have been subjected to temperature fluctuations. Aliquoting is key to maintaining consistency.

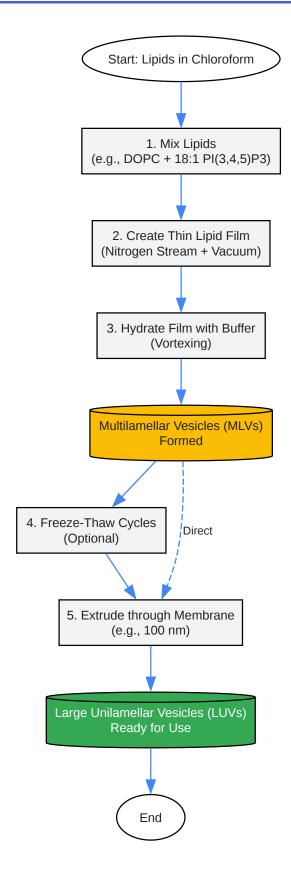
Visualizations



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Caption: PI3K/Akt Signaling Pathway initiated by growth factor binding.

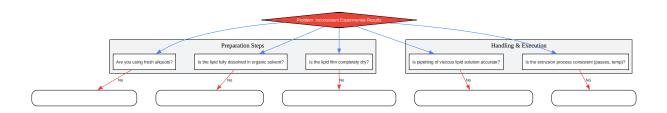




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Caption: Experimental workflow for preparing liposomes containing 18:1 PI(3,4,5)P3.





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Caption: Troubleshooting logic for inconsistent experimental results.

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